

Application Notes and Protocols for (-)-Heracleinol as a Chemical Probe

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Compound of Interest

Compound Name: (-)-Heracleinol

Cat. No.: B11927913

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Introduction

(-)-Heracleinol is a naturally occurring furocoumarin that has emerged as a valuable chemical probe for investigating bacterial pathogenesis, particularly in the context of urinary tract infections (UTIs). Its utility lies in its specific inhibitory action on a key bacterial metabolic pathway, offering a tool to dissect the mechanisms of bacterial growth, biofilm formation, and in vivo infection dynamics. These application notes provide detailed protocols for utilizing **(-)-Heracleinol** to study its antibacterial and antibiofilm properties, primarily against uropathogenic *Escherichia coli* (UPEC).

Molecular Profile

Property	Value
IUPAC Name	9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Molecular Formula	C ₁₆ H ₁₆ O ₆
Molecular Weight	304.29 g/mol [1]
CAS Number	31575-93-6[1]

Key Applications

(-)-Heraclenol serves as a chemical probe for:

- **Inhibition of Bacterial Histidine Biosynthesis:** It acts as a selective inhibitor of histidine biosynthesis, a pathway essential for bacterial survival. Molecular docking studies suggest that **(-)-Heraclenol** binds to the active site of histidinol-phosphate aminotransferase (HisC), preventing its activation by the native substrate[2][3].
- **Antibacterial Activity:** It exhibits bacteriostatic or bactericidal effects against a range of Gram-positive and Gram-negative bacteria[2].
- **Antibiofilm Activity:** It can be used to study the mechanisms of biofilm formation and to screen for agents that disrupt or prevent biofilm development[2][4].
- **In Vivo Studies of Bacterial Infection:** Its efficacy in animal models, such as the murine catheter-associated UTI model, makes it a useful tool for studying bacterial virulence and the efficacy of antimicrobial agents in a host environment[2][3].

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of **(-)-Heraclenol**.

Table 1: Minimum Inhibitory Concentrations (MIC) of **(-)-Heraclenol** against various bacterial strains.

Bacterial Strain	MIC (µg/mL)	Reference
Uropathogenic Escherichia coli (UPEC) CFT073	1024	[2]
Staphylococcus aureus	680	[2]
Staphylococcus epidermidis	640	[2]
Pseudomonas aeruginosa	700	[2]
Enterobacter cloacae	770	[2]
Klebsiella pneumoniae	850	[2]
Streptococcus mutans	530	[2]
Streptococcus viridans	500	[2]

Table 2: Antibiofilm and In Vivo Efficacy of **(-)-Heraclenol** against UPEC.

Parameter	Result	Reference
Biofilm Formation Reduction (UPEC)	70%	[2] [4]
Bacterial Load Reduction in Murine Catheter UTI Model	≥4 logs	[2] [3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of **(-)-Heraclenol** using the micro broth dilution method as per Clinical & Laboratory Standards Institute (CLSI) guidelines[\[4\]](#).

Materials:

- (-)-Heraclenol**
- Uropathogenic Escherichia coli (e.g., CFT073 strain)

- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)

Procedure:

- **Prepare (-)-Heracleinol Stock Solution:** Prepare a stock solution of **(-)-Heracleinol** (e.g., 2048 µg/mL) in a suitable solvent (e.g., DMSO) and then dilute in MHB.
- **Serial Dilutions:** In a 96-well plate, perform serial two-fold dilutions of the **(-)-Heracleinol** stock solution in 100 µL of MHB to obtain a range of concentrations (e.g., 1024 µg/mL to 2 µg/mL)[4].
- **Prepare Bacterial Inoculum:** Grow the UPEC strain overnight in MHB at 37°C. Dilute the culture to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Add 5 µL of the bacterial inoculum to each well containing the **(-)-Heracleinol** dilutions[4].
- **Controls:**
 - **Positive Control:** A well containing MHB and the bacterial inoculum without **(-)-Heracleinol**.
 - **Negative Control:** A well containing MHB and the highest concentration of **(-)-Heracleinol** without bacteria to check for media sterility and compound color interference.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Determine MIC:** The MIC is the lowest concentration of **(-)-Heracleinol** at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Antibiofilm Assay using Crystal Violet Staining

This protocol details the assessment of **(-)-Heraclenol**'s ability to inhibit biofilm formation.

Materials:

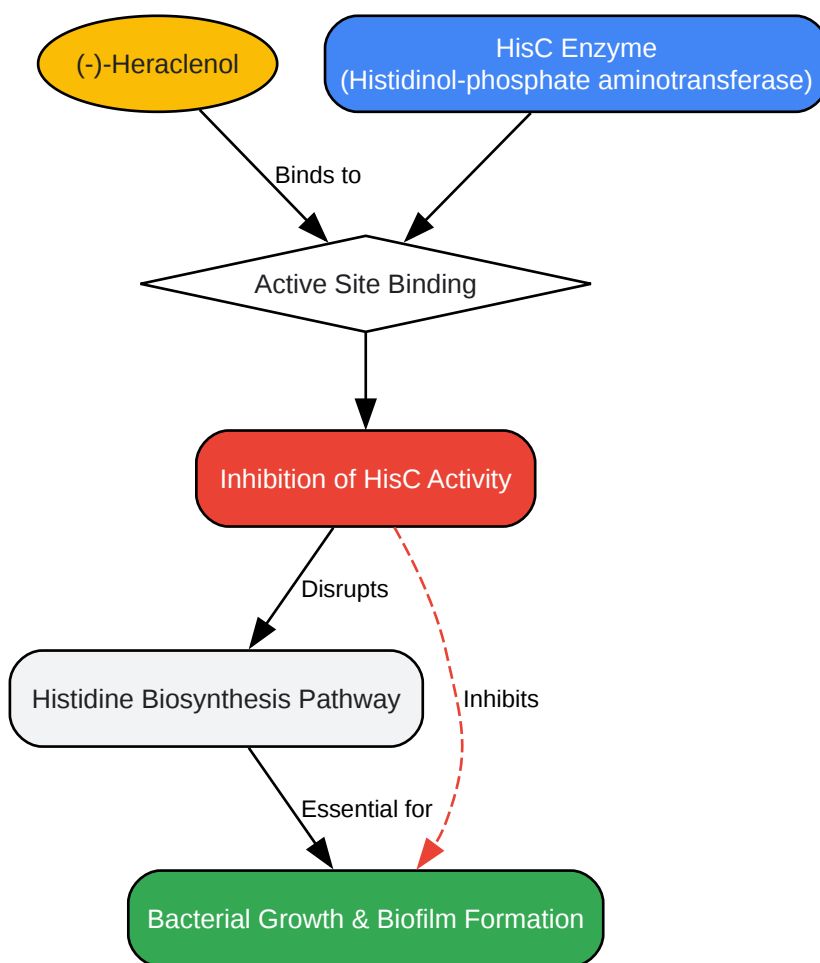
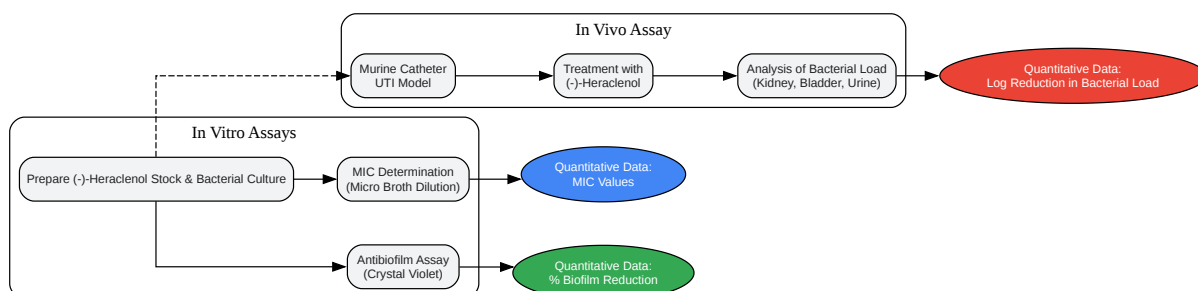
- **(-)-Heraclenol**
- Uropathogenic Escherichia coli
- Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
- Sterile 96-well, flat-bottomed microtiter plates
- Crystal Violet solution (0.1% w/v)
- 33% Acetic Acid
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Prepare Bacterial Culture:** Grow UPEC overnight in TSB at 37°C. Dilute the culture to an OD₆₀₀ of approximately 0.05 (corresponding to ~10⁸ CFU/mL)[4].
- **Biofilm Formation:**
 - Add 200 µL of the diluted bacterial culture to each well of a 96-well plate.
 - Incubate at 37°C for 4 hours to allow for initial cell adhesion[4].
- **Treatment with (-)-Heraclenol:**
 - Carefully remove the supernatant from each well.
 - Wash the wells gently with PBS to remove non-adherent cells.
 - Add 200 µL of fresh medium containing **(-)-Heraclenol** at the desired concentration (e.g., at its MIC) to the test wells[4].

- For the control wells, add 200 µL of fresh medium without the compound.
- Incubation: Incubate the plate for a further 24 hours at 37°C.
- Crystal Violet Staining:
 - Discard the medium and gently wash the wells twice with PBS.
 - Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
 - Remove the methanol and allow the plate to air dry.
 - Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
 - Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
- Quantification:
 - Air dry the plate.
 - Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.
 - Measure the absorbance at 570 nm using a microplate reader.
- Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = $[(OD_control - OD_treated) / OD_control] * 100$

Visualizations



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